molecular formula C8H7BrFNO2 B2532034 2-Amino-4-bromo-5-fluoro-3-methylbenzoic acid CAS No. 2416235-01-1

2-Amino-4-bromo-5-fluoro-3-methylbenzoic acid

Cat. No.: B2532034
CAS No.: 2416235-01-1
M. Wt: 248.051
InChI Key: FLVIGXSLMVFVAS-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-5-fluoro-3-methylbenzoic acid: is an aromatic compound with the molecular formula C8H7BrFNO2 It is a derivative of benzoic acid, featuring amino, bromo, and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-bromo-5-fluoro-3-methylbenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes:

    Nitration: of 3-methylbenzoic acid to introduce a nitro group.

    Bromination: and to add the bromo and fluoro substituents.

    Reduction: of the nitro group to an amino group using reducing agents like iron powder or catalytic hydrogenation.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields. The use of automated systems ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids.

    Reduction: The amino group can be reduced to form corresponding amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic medium.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products:

    Oxidation: 2-Amino-4-bromo-5-fluoro-3-carboxybenzoic acid.

    Reduction: 2-Amino-4-bromo-5-fluoro-3-methylbenzylamine.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Building Block: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in metal-catalyzed reactions.

Biology:

    Biochemical Studies: Used in the study of enzyme interactions and metabolic pathways.

Medicine:

    Pharmaceuticals: Potential precursor for the synthesis of drugs with anti-inflammatory or anticancer properties.

Industry:

    Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-5-fluoro-3-methylbenzoic acid depends on its application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups like bromo and fluoro can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

  • 2-Amino-5-bromo-4-fluoro-3-methylbenzoic acid
  • 2-Amino-3-bromo-5-fluoro-4-methylbenzoic acid
  • 2-Amino-4-bromo-5-fluoro-3-carboxybenzoic acid

Uniqueness: 2-Amino-4-bromo-5-fluoro-3-methylbenzoic acid is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The combination of amino, bromo, and fluoro groups provides a distinct set of properties that can be exploited in various applications.

Properties

IUPAC Name

2-amino-4-bromo-5-fluoro-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c1-3-6(9)5(10)2-4(7(3)11)8(12)13/h2H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVIGXSLMVFVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1Br)F)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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